2-Bromo-4-(tert-butyl)-5-iodothiazole

Description

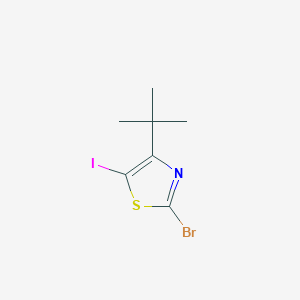

2-Bromo-4-(tert-butyl)-5-iodothiazole is a halogenated thiazole derivative characterized by a bromine atom at position 2, a bulky tert-butyl group at position 4, and an iodine atom at position 5. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, serves as the core structure. The tert-butyl group introduces steric hindrance, while the halogens (Br and I) influence electronic properties and reactivity. Its molecular formula is estimated as C₇H₉BrINS with a molecular weight of approximately 346 g/mol (calculated based on substituent contributions) .

Properties

Molecular Formula |

C7H9BrINS |

|---|---|

Molecular Weight |

346.03 g/mol |

IUPAC Name |

2-bromo-4-tert-butyl-5-iodo-1,3-thiazole |

InChI |

InChI=1S/C7H9BrINS/c1-7(2,3)4-5(9)11-6(8)10-4/h1-3H3 |

InChI Key |

OEFSDXCYALIWRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-5-iodothiazole typically involves the halogenation of a thiazole precursor. One common method is the bromination and iodination of 4-(tert-butyl)thiazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by iodination using iodine monochloride (ICl) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-5-iodothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted thiazoles, while coupling reactions can produce biaryl thiazole derivatives.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-5-iodothiazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-5-iodothiazole involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the thiazole ring structure allows it to participate in multiple biochemical processes. For example, it can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-bromo-4-(tert-butyl)-5-iodothiazole and related thiazole derivatives:

Key Comparative Insights

The iodine atom at position 5 enhances polarizability and may increase susceptibility to oxidative or coupling reactions compared to bromine or methyl groups in analogs like 2-amino-5-bromo-4-methylthiazole .

Functional Group Diversity: Amino-substituted derivatives (e.g., 2-amino-5-bromo-4-methylthiazole) are precursors for azo dyes and coordination complexes, as demonstrated in the synthesis of 4-(5′-bromo-2′-thiazolylazo) orcinol . Carboxylate esters (e.g., ethyl 2-bromo-4-methylthiazole-5-carboxylate) enable further functionalization, such as hydrolysis to carboxylic acids or amide formation .

Stability and Handling :

- Silicon-protected thiazoles (e.g., 5-bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole) exhibit enhanced thermal stability, making them suitable for multi-step syntheses .

- Brominated thiazoles with tert-butyl groups (e.g., 5-tert-butyl-2-bromo-4-methylthiazole) may pose handling risks similar to 2-bromo-4-(tert-butyl)-5-methoxyaniline, which is classified as a skin and respiratory irritant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.